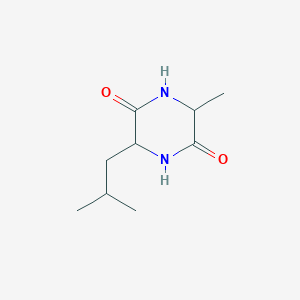

Cyclo(Leu-Ala)

Description

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cyclo(Leu-Ala)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic dipeptide Cyclo(Leu-Ala), covering its nomenclature, physicochemical properties, biological activities, and relevant experimental protocols.

Nomenclature and Synonyms

Cyclo(Leu-Ala) is a cyclic dipeptide formed from the condensation of the amino acids Leucine and Alanine. It is a member of the 2,5-diketopiperazine class of compounds. The stereochemistry of the constituent amino acids can vary, leading to different stereoisomers. The most common form is Cyclo(L-Leu-L-Ala).

Synonyms:

-

Cyclo(alanine-leucine)[1]

-

cyclo(Ala-Leu)

-

cyclo(L-Ala-L-Leu)

-

cyclo(L-alanyl-L-leucyl)

-

cyclo(L-leucyl-L-alanyl)

-

(3S,6S)-3-Isobutyl-6-methylpiperazine-2,5-dione

-

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

-

2,5-Piperazinedione, 3-methyl-6-(2-methylpropyl)-, (3S,6S)-

-

cis-cyclo(Ala-Leu)[2]

-

ImDKP

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Ala-L-Leu) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 184.24 g/mol | [3][4][5] |

| CAS Number | 1803-60-7, 24676-83-3 | [1][2][6] |

| Appearance | Solid | |

| Solubility | Soluble in methanol and DMSO | [3] |

| Topological Polar Surface Area | 58.2 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Biological and Pharmacological Activities

Cyclo(Leu-Ala) and its analogs have been reported to exhibit a range of biological activities, making them of interest for drug development and scientific research.

Antimicrobial and Antifungal Activity

Table of Minimum Inhibitory Concentrations (MIC) for Cyclo(L-Leu-L-Pro)

| Organism | MIC (µg/mL) |

| Enterococcus faecalis (Vancomycin-resistant strains) | 12.5 |

| Pyricularia oryzae | 2500 |

Antiviral Activity

Cyclo(L-Ala-L-Leu) has been reported to possess virustatic activity, particularly against the vaccinia virus.[3][7] Specific quantitative data such as IC50 values were not found in the provided search results.

Quorum Sensing Inhibition

Cyclic dipeptides are known to play a role in bacterial communication, or quorum sensing (QS). They can act as signaling molecules or as inhibitors of QS pathways, which are often linked to bacterial virulence and biofilm formation. This makes them potential candidates for developing anti-virulence therapies.

Plant Defense Activation

Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in Arabidopsis thaliana against Pseudomonas syringae infection. It is suggested that this is achieved by accelerating the activation of the jasmonate-related signaling pathway.[3][7]

Signaling Pathway: Jasmonate Signaling in Arabidopsis thaliana

Cyclo(L-Ala-L-Leu) is implicated in the potentiation of the jasmonate signaling pathway, a key plant defense mechanism. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in their resting state, bind to and inhibit the transcription factor MYC2. Upon stress signals and the production of the active hormone jasmonoyl-isoleucine (JA-Ile), JAZ proteins are targeted for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of jasmonate-responsive defense genes. Cyclo(L-Ala-L-Leu) is thought to accelerate this process, leading to a more rapid and robust defense response.

References

Natural Sources of Cyclo(alanine-leucine): A Technical Guide for Researchers

Abstract

Cyclo(alanine-leucine), a cyclic dipeptide belonging to the diketopiperazine class of molecules, has been identified as a secondary metabolite produced by various microorganisms. This technical guide provides an in-depth overview of the known natural sources of Cyclo(L-alanine-L-leucine), detailing its biological activities and the analytical methodologies for its isolation, purification, and characterization. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biotechnological potential of this natural compound. While specific quantitative data for Cyclo(alanine-leucine) remains limited in publicly available literature, this guide consolidates existing knowledge and presents adaptable experimental protocols.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the smallest and most common class of cyclic peptides found in nature. They are biosynthesized by a wide range of organisms, including bacteria, fungi, marine invertebrates, and plants. These compounds exhibit a remarkable diversity of biological activities, attributed to their rigid and conformationally constrained cyclic structure. Cyclo(L-alanine-L-leucine) (CAS #: 24676-83-3; Molecular Formula: C9H16N2O2; Molecular Weight: 184.24) is one such CDP that has garnered scientific interest due to its antimicrobial, antiviral, and plant defense-inducing properties.[1] This guide serves as a comprehensive resource on the natural origins and scientific investigation of Cyclo(alanine-leucine).

Natural Occurrence

Cyclo(L-alanine-L-leucine) has been predominantly isolated from microbial sources, particularly fungi and bacteria.[1] While the full extent of its distribution in nature is still under investigation, the following organisms have been reported to produce this cyclic dipeptide:

-

Fungi: Various fungal species are known producers of a diverse array of cyclic dipeptides. Cyclo(L-alanine-L-leucine) has been identified as a metabolite in certain fungal strains, contributing to their biological activity.[1]

-

Bacteria: Bacteria are a prolific source of bioactive secondary metabolites, including CDPs. Cyclo(L-alanine-L-leucine) has been isolated from bacterial cultures, where it may play a role in microbial communication and defense mechanisms.[1][2]

Table 1: Known Natural Sources of Cyclo(L-alanine-L-leucine)

| Kingdom | Phylum/Division | Species (Strain) | Reference |

| Fungi | Ascomycota | (Not Specified) | [1] |

| Bacteria | (Not Specified) | (Not Specified) | [1][2] |

Note: Specific species and strain information for the production of Cyclo(alanine-leucine) is not consistently detailed in the reviewed literature. Further research is required to expand this list.

Quantitative Data

Quantitative analysis of Cyclo(alanine-leucine) in natural sources is not extensively reported in the available scientific literature. The yield of cyclic dipeptides from microbial fermentation can vary significantly based on the producing strain, culture conditions (media composition, pH, temperature, aeration), and extraction methodology. For instance, studies on other cyclic dipeptides have shown production levels ranging from micrograms to milligrams per liter of culture broth.

Table 2: Reported Yields of Related Cyclic Dipeptides from Microbial Fermentation

| Cyclic Dipeptide | Producing Organism | Yield | Reference |

| Cyclo(L-Leucine-L-Proline) | Lactobacillus plantarum | Not Quantified | [3] |

| Cyclo(L-Leucine-L-Proline) | Pseudomonas sesami BC42 | Not Quantified | [4] |

| L-Leucine | Corynebacterium glutamicum CP | 24.8 g/L (Chemostat) | [5] |

| L-Alanine | Escherichia coli XZ132 | 114 g/L | [6] |

Note: This table provides examples of production levels for related compounds to give a general indication of potential yields. Specific quantitative data for Cyclo(alanine-leucine) is a key area for future research.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of cyclic dipeptides like Cyclo(alanine-leucine) from microbial cultures. These protocols are based on established methodologies for similar compounds and can be adapted and optimized for specific research needs.

Fermentation and Extraction

Objective: To cultivate the producing microorganism and extract the crude secondary metabolites, including Cyclo(alanine-leucine).

Protocol:

-

Inoculum Preparation: Prepare a seed culture of the producing microorganism in a suitable liquid medium and incubate under optimal growth conditions (e.g., 25-30°C, 150-200 rpm).

-

Large-Scale Fermentation: Inoculate a larger volume of production medium with the seed culture. Fermentation parameters (pH, temperature, agitation, aeration) should be optimized for maximum production of the target compound.

-

Harvesting: After a predetermined fermentation period (e.g., 72-120 hours), separate the mycelium/bacterial cells from the culture broth by centrifugation or filtration.

-

Liquid-Liquid Extraction: Extract the culture filtrate with an appropriate organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the secondary metabolites. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification

Objective: To isolate Cyclo(alanine-leucine) from the crude extract.

Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-polarity solvent (e.g., water or low percentage methanol in water) to remove highly polar impurities.

-

Elution: Elute the cyclic dipeptides with a solvent of higher polarity, such as methanol or acetonitrile. A stepwise gradient of increasing solvent polarity can be used for fractionation.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

Protocol:

-

Column: Utilize a reversed-phase column (e.g., C18, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution system, typically with water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over time to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 210-220 nm, where the peptide bond absorbs.

-

Fraction Collection: Collect the peaks corresponding to the retention time of Cyclo(alanine-leucine) for further characterization.

Characterization

Objective: To confirm the identity and structure of the purified Cyclo(alanine-leucine).

Protocol:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Determine the molecular weight of the compound. The expected [M+H]+ for Cyclo(alanine-leucine) is m/z 185.12.

-

Tandem MS (MS/MS): Perform fragmentation analysis to confirm the amino acid composition and sequence.

Protocol:

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Spectra Acquisition: Acquire 1H NMR and 13C NMR spectra to determine the chemical structure.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Biological Activities and Signaling Pathways

Cyclo(L-alanine-L-leucine) has been reported to exhibit several biological activities:

-

Antimicrobial Activity: It has shown activity against some plant pathogens.[2]

-

Antiviral Activity: It inhibits in vitro plaque formation in chicken fibroblast cultures and shows virustatic activity in mice infected with vaccinia virus.[1]

-

Plant Defense Induction: It induces disease resistance in Arabidopsis thaliana against Pseudomonas syringae infection by accelerating the activation of the jasmonate-related signaling pathway.[1]

-

Antifouling Activity: It possesses antifouling activity against the fouling diatom Navicula annexa.[1]

Jasmonate Signaling Pathway in Plants

The induction of plant defense by Cyclo(alanine-leucine) is linked to the jasmonate signaling pathway. Jasmonic acid and its derivatives are key signaling molecules in plant responses to biotic and abiotic stress. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. In the absence of a stress signal, JAZ proteins repress the activity of transcription factors (e.g., MYC2) that regulate the expression of defense genes. Upon stress, the bioactive form, jasmonoyl-isoleucine (JA-Ile), promotes the interaction between COI1 and JAZ, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This allows transcription factors to activate the expression of jasmonate-responsive genes, leading to a defense response. Cyclo(alanine-leucine) appears to accelerate this process, though the precise molecular mechanism of its interaction with the pathway components is yet to be fully elucidated.

Conclusion

Cyclo(L-alanine-L-leucine) is a naturally occurring cyclic dipeptide with promising biological activities. While its presence in fungi and bacteria is established, further research is needed to identify a broader range of natural sources and to quantify its production levels. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of this compound, which will be crucial for advancing our understanding of its mechanism of action and exploring its potential applications in medicine, agriculture, and biotechnology. The elucidation of its specific molecular targets and signaling pathways, particularly in mammalian systems, remains a key area for future investigation.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to Fungal Diketopiperazine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketopiperazines (DKPs) represent a large and structurally diverse class of cyclic dipeptides produced by fungi, renowned for their wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. Understanding their biosynthesis is paramount for harnessing their therapeutic potential through synthetic biology and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways of DKPs in fungi, focusing primarily on the prevalent Non-Ribosomal Peptide Synthetase (NRPS) machinery. It details the enzymatic players, the mechanisms of precursor selection and cyclization, and the subsequent tailoring reactions that generate chemical diversity. This document also serves as a practical resource, providing detailed experimental protocols for pathway elucidation and characterization, alongside quantitative data where available, and conceptual diagrams to illustrate key processes and workflows.

Introduction to Fungal Diketopiperazines

Fungi are prolific producers of complex secondary metabolites, with diketopiperazines (DKPs) being one of the most significant families. These molecules are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their rigid scaffold makes them stable and orally bioavailable, positioning them as privileged structures in drug discovery. Prominent examples include gliotoxin, a virulence factor from Aspergillus fumigatus, and brevianamide F, a precursor to a wide range of prenylated indole alkaloids.[1] The biosynthesis of these molecules is not random; it is orchestrated by dedicated enzymatic machinery, primarily large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) or, less commonly in fungi, Cyclodipeptide Synthases (CDPSs).[2][3]

Core Biosynthetic Pathways

Fungi predominantly utilize two distinct strategies for the synthesis of the DKP scaffold.

NRPS-Dependent Pathway: The Modular Assembly Line

The major route to DKP formation in fungi is via Non-Ribosomal Peptide Synthetases (NRPSs). These are megaenzymes organized into modules, where each module is responsible for the incorporation of one specific amino acid into the growing peptide chain.

A minimal NRPS module for DKP synthesis consists of:

-

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. The substrate specificity of the A domain is a primary determinant of the final DKP structure.[4][5]

-

Thiolation (T) Domain: Also known as a peptidyl carrier protein (PCP), this small domain is post-translationally modified with a 4'-phosphopantetheine (Ppant) arm. It covalently tethers the activated amino acid as a thioester.

-

Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.

The Critical Step: Cyclization and Release Unlike bacterial NRPSs that often use a terminal Thioesterase (TE) domain to catalyze cyclization and release, fungal NRPSs that produce DKPs have evolved a different strategy. In well-studied systems like the gliotoxin pathway, the NRPS (GliP) terminates with a specialized couplet of a Condensation (C) domain and a Thiolation (T) domain (often denoted CT-TC).[6][7] This CT-TC di-domain is essential for the intramolecular cyclization of the dipeptidyl-thioester intermediate to form the DKP ring and release it from the enzyme.[6][8] Truncation or mutation of these terminal domains abrogates DKP production.[6]

Caption: Core workflow of NRPS-dependent diketopiperazine synthesis.

Cyclodipeptide Synthase (CDPS) Pathway

A second, less common pathway in fungi involves Cyclodipeptide Synthases (CDPSs). These are smaller, standalone enzymes that offer a more direct route to DKPs. Unlike NRPSs, CDPSs utilize two pre-activated aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking them from primary metabolism.[9][10] The CDPS catalytic cycle generally follows a ping-pong mechanism, where the enzyme first accepts one aminoacyl group onto a conserved serine residue, releases the tRNA, binds the second aa-tRNA, catalyzes peptide bond formation, and then facilitates intramolecular cyclization to release the DKP product.[10]

Post-Assembly Tailoring

The initial DKP scaffold is often a precursor that undergoes extensive modification by "tailoring" enzymes, which are typically encoded in the same biosynthetic gene cluster (BGC). These modifications are crucial for the final biological activity of the molecule and contribute significantly to the chemical diversity of fungal DKPs. Key tailoring enzymes include:

-

Cytochrome P450 Monooxygenases: Catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and complex C-C or C-N bond formations for dimerization.[11]

-

Prenyltransferases: Attach isoprenoid moieties (e.g., from dimethylallyl pyrophosphate, DMAPP) to the DKP core, often on the indole ring of tryptophan residues.

-

Methyltransferases: Add methyl groups, typically using S-adenosyl methionine (SAM) as a donor.

-

Oxidoreductases: Perform various redox reactions, such as the formation of the critical disulfide bridge in gliotoxin.[11]

Quantitative Data on Biosynthetic Enzymes

Detailed kinetic characterization of fungal DKP biosynthetic enzymes is an ongoing area of research. While extensive data on Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) are not widely available for many fungal NRPSs, substrate preference is often determined through in vitro assays and heterologous expression experiments. The data available primarily consists of product formation rates under specific conditions or relative activity assessments.

One study on the in vitro reconstitution of the trimodular NRPS TqaA, which catalyzes a cyclization reaction, reported an initial product formation rate.[12] Similarly, characterization of the adenylation domains from the penilumamide A pathway was performed using colorimetric assays, yielding data on relative substrate preference rather than absolute kinetic constants.[13]

Table 1: Enzyme Activity and Substrate Specificity Data

| Enzyme/Domain | Organism | Substrate(s) | Parameter | Value | Reference |

|---|---|---|---|---|---|

| TqaA NRPS | Penicillium aethiopicum | Anthranilate, L-Trp, L-Ala | Initial Product Formation Rate | 0.40 ± 0.014 min⁻¹ | [12] |

| AnaPS NRPS | Aspergillus sp. | Anthranilate, L-Trp | Initial Product Formation Rate | 1.47 ± 0.047 min⁻¹ | [12] |

| PlmA A-Domain | Aspergillus flavipes | Pterine-6-carboxylic acid | Relative Activity | High | [13] |

| PlmJ A2-Domain | Aspergillus flavipes | L-Methionine | Relative Activity | High | [13] |

| PlmK A-Domain | Aspergillus flavipes | Anthranilic acid | Relative Activity | High | [13] |

Note: The reported rates are for the overall multi-step reaction catalyzed by the reconstituted enzyme under specific assay conditions and are not traditional steady-state kinetic parameters (kcat). Relative activity indicates the preferred substrate among those tested.

Experimental Protocols for Pathway Characterization

Elucidating a DKP biosynthetic pathway involves a combination of bioinformatics, genetic manipulation, and analytical chemistry. The following protocols provide a framework for these key experimental workflows.

Workflow for Pathway Elucidation

The general strategy involves identifying a putative biosynthetic gene cluster (BGC), expressing it in a clean host strain, and analyzing the resulting metabolites. Gene knockouts in the native or heterologous host are then used to confirm gene function.

Caption: A typical experimental workflow for DKP pathway elucidation.

Protocol: Heterologous Expression in Aspergillus nidulans

Aspergillus nidulans is a common and effective heterologous host due to its well-established genetic tools and clean metabolic background in engineered strains. This protocol is adapted from established methods for protoplast transformation.

1. Preparation of A. nidulans Protoplasts:

-

Inoculate conidiospores (~1 x 10⁸ spores) into 30 mL of liquid Complete Medium (CM) supplemented with necessary auxotrophies (e.g., pyridoxine, riboflavin). Incubate overnight (12-18 hours) at 30°C with shaking (150 rpm) to obtain young hyphae.[13]

-

Harvest hyphae by filtration through sterile mesh or filter paper. Wash with 10 mL of CM.

-

Prepare a protoplasting solution containing an osmotic stabilizer and cell wall-degrading enzymes. A typical solution is: 1.2 M MgSO₄, 10 mM Sodium Phosphate (pH 5.8), supplemented with lysing enzymes from Trichoderma harzianum (e.g., 3 mg/mL) and Yatalase (e.g., 2 mg/mL).[11]

-

Resuspend the harvested hyphae in 10 mL of the protoplasting solution in a 125 mL flask.

-

Incubate at 28-30°C with gentle shaking (80 rpm) for 4-6 hours. Monitor protoplast formation microscopically.

-

Separate protoplasts from mycelial debris by filtering through a sterile cell strainer. Gently overlay the filtrate onto a trapping buffer (e.g., 0.6 M sorbitol, 100 mM Tris-HCl pH 7.0) and centrifuge at ~4,000 x g for 20 minutes at 4°C. Protoplasts will form a cloudy layer at the interface.[11]

-

Carefully collect the protoplast layer. Wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂).

-

Resuspend the final protoplast pellet in STC buffer to a concentration of 10⁸-10⁹ protoplasts/mL. Use immediately or store at -80°C.

2. Protoplast Transformation:

-

In a sterile microfuge tube, add up to 3 µg of each plasmid DNA to 100 µL of the protoplast suspension.[11]

-

Incubate on ice for 60 minutes.

-

Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 50 mM Tris-HCl pH 7.5). Mix gently by inversion and incubate at room temperature for 20 minutes.

-

Plate the transformation mix onto regeneration agar plates (e.g., CD agar with 1.2 M Sorbitol and appropriate supplements/selection markers).

-

Incubate at 37°C for 2-5 days until transformant colonies appear.

Protocol: Gene Knockout via Fusion PCR and Homologous Recombination

This method creates a gene replacement cassette in vitro that is then used to transform the fungus.

1. Amplification of Flanking Regions and Marker:

-

Design primers to amplify ~1 kb regions directly upstream (5' flank) and downstream (3' flank) of the target gene from fungal genomic DNA.

-

Design primers to amplify a selectable marker gene (e.g., pyrG, argB).

-

Crucially, the reverse primer for the 5' flank and the forward primer for the marker gene must share a 20-30 bp overlapping sequence. Similarly, the reverse primer for the marker and the forward primer for the 3' flank must share an overlap.

-

Perform standard PCR to amplify the three individual fragments (5' flank, marker, 3' flank). Gel purify the products.

2. Fusion PCR:

-

Combine equimolar amounts of the purified 5' flank and marker fragments in a PCR tube. Using a high-fidelity polymerase, perform 10-15 cycles of PCR without any primers to fuse the fragments via their overlapping ends.

-

Add the 3' flank fragment and continue the primer-less PCR for another 10-15 cycles.

-

Finally, add the outermost primers (forward primer for the 5' flank and reverse primer for the 3' flank) and perform a final 20-25 cycles of PCR to amplify the full-length fusion construct.

-

Purify the final fusion product for transformation.

Protocol: LC-MS Analysis of Fungal Metabolites

1. Sample Preparation:

-

Grow the fungal strain in a suitable liquid or solid medium for 7-14 days.

-

Extract the culture (mycelia and medium) with an organic solvent such as ethyl acetate or methanol.

-

Dry the organic extract in vacuo and redissolve the residue in a small volume of methanol or acetonitrile for analysis.

2. LC-MS Parameters:

-

Column: Reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).[14]

-

Mobile Phase A: Water with 0.1% formic acid.[14]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient starts with a low percentage of B (e.g., 5-15%), increases linearly to 100% B over 8-20 minutes, holds for 2-5 minutes, and then re-equilibrates at the starting conditions.[6][14]

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is common for DKP analysis.

-

Scan Range: m/z 100–1000.[6]

-

Source Parameters: Capillary voltage ~2.5-4.5 kV; Desolvation/Capillary Temperature ~120-275°C.[14]

-

Data Analysis: Compare the chromatograms of the expression strain against a control strain (e.g., transformed with an empty vector) to identify new metabolic peaks. Use high-resolution mass and MS/MS fragmentation patterns to hypothesize structures and guide further characterization.

Conclusion and Future Outlook

The biosynthesis of diketopiperazines in fungi is a testament to the elegance and efficiency of natural product assembly lines. Dominated by the modular logic of NRPSs, these pathways provide a rich playground for scientific inquiry and biocatalytic engineering. While the core enzymatic domains and their functions are increasingly understood, significant gaps remain, particularly in the quantitative biochemical characterization of these large, complex enzymes. The protocols and data presented here offer a guide for researchers to delve into this fascinating area. Future efforts combining heterologous expression, advanced analytical techniques, and structural biology will undoubtedly unlock further secrets of DKP biosynthesis, paving the way for the rational design and sustainable production of novel therapeutic agents.

References

- 1. Cyclization of fungal nonribosomal peptides by a terminal condensation-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain [dash.harvard.edu]

- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 9. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | MDPI [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of the fungal nonribosomal peptide penilumamide A and biochemical characterization of a pterin-specific adenylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus [mdpi.com]

- 14. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Cyclo(Leu-Ala) and its Analogs from Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of bioactive secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These compounds have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and quorum sensing inhibitory effects. This technical guide focuses on the discovery and isolation of Cyclo(L-Leucyl-L-Alanine) (Cyclo(Leu-Ala)) from bacterial sources. While direct literature detailing the initial discovery and isolation of Cyclo(Leu-Ala) from bacteria is not extensively documented, a wealth of information exists for the closely related and structurally similar analog, Cyclo(L-Leucyl-L-Proline) (Cyclo(Leu-Pro)). This guide will leverage the detailed methodologies available for Cyclo(Leu-Pro) and other relevant CDPs as a proxy to provide a comprehensive overview for researchers.

Bacterial Sources and Biological Activities

Various bacterial genera are known producers of cyclic dipeptides. For instance, Cyclo(Leu-Pro) has been isolated from bacteria such as Streptomyces misionensis, Achromobacter xylosoxidans, Pseudomonas sesami, and Lactobacillus plantarum. These compounds exhibit a range of biological activities, which are summarized in the table below.

| Cyclic Dipeptide | Producing Bacteria | Biological Activity | Reference |

| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis | Antimicrobial against various bacteria and fungi.[1][2][3] | [2][3] |

| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | Inhibition of aflatoxin production in Aspergillus parasiticus.[4] | [4] |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami | Antifungal activity against Colletotrichum orbiculare.[5] | [5] |

| Cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Antiviral activity against Influenza A (H3N2) virus.[6] | [6] |

| Cyclo(His-Ala) | Synthetic (modeled after natural CDPs) | Anticancer activity against HT-29, MCF-7, and HeLa cell lines; antifungal against C. albicans.[7] | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of Cyclo(Leu-Ala) and its analogs from bacterial cultures.

Bacterial Cultivation and Extraction

A generalized workflow for the initial stages of isolation is presented below.

Protocol:

-

Inoculation and Cultivation: Inoculate the desired bacterial strain (e.g., Streptomyces misionensis) into a suitable liquid medium such as Tryptic Soy Broth (TSB) or Glucose Yeast (GY) medium.[4][5] Incubate the culture for 72 hours at 28-37°C with shaking at approximately 160 rpm.[5]

-

Harvesting: After incubation, pellet the bacterial cells by centrifugation at 6,000-10,000 x g for 15-20 minutes at 4°C.[5][8]

-

Supernatant Collection: Carefully decant the cell-free supernatant, as the cyclic dipeptides are typically secreted into the culture medium.[8]

-

Liquid-Liquid Extraction: Mix the supernatant with an equal volume of an organic solvent, most commonly ethyl acetate.[1][5] Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the organic phase. This step may be repeated to maximize the extraction yield.

-

Concentration: Dry the collected organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

Purification of Cyclo(Leu-Ala)

The crude extract is a complex mixture of metabolites. Further purification is necessary to isolate the target cyclic dipeptide.

Protocol:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, to separate the compounds based on polarity.[1]

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC).[1] A bioautography assay can be performed on the TLC plate to identify the fractions with antimicrobial activity.[5]

-

Pooling and Concentration: Pool the active fractions and evaporate the solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the concentrated active fraction to reverse-phase HPLC using a C18 column.[6] A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase.[8] Monitor the elution profile with a UV detector at 210 nm and 280 nm.[6] Collect the peak corresponding to Cyclo(Leu-Ala).

Structural Characterization

The purified compound is then structurally elucidated using spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-ESI-MS).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the precise chemical structure and stereochemistry of the cyclic dipeptide.[10]

Quantitative Data

The following table summarizes some of the reported quantitative data for the biological activity of relevant cyclic dipeptides.

| Cyclic Dipeptide | Target Organism | Assay | Result | Reference |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC₅₀ = 0.20 mg/mL | [4] |

| Cyclo(L-Leu-L-Pro) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] |

| Cyclo(L-Leu-L-Pro) | Salmonella enterica | Minimum Inhibitory Concentration (MIC) | 11 µg/mL | [2] |

| Cyclo(L-Leu-L-Pro) | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 30 µg/mL | [2] |

| Cyclo(His-Ala) | HT-29, MCF-7, HeLa cells | In vitro growth inhibition | Active at 100 µM | [7] |

| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Lesion area reduction on cucumber leaves | Significant reduction at 10 and 100 µg/mL | [5] |

Signaling Pathways

Cyclic dipeptides are known to modulate various cellular signaling pathways. For instance, Cyclo(Leu-Pro) has been shown to interfere with quorum sensing mechanisms in bacteria and affect gene expression related to virulence and secondary metabolism.

In Aspergillus parasiticus, Cyclo(L-Leu-L-Pro) has been shown to repress the transcription of key genes in the aflatoxin biosynthesis pathway, including aflR, hexB, pksL1, and dmtA.[4] In the case of the fungal pathogen Colletotrichum orbiculare, extracts containing Cyclo(Leu-Pro) have been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenicity.[5] Furthermore, some cyclic dipeptides can act as antagonists to quorum sensing signals, thereby inhibiting virulence factor production and biofilm formation in pathogenic bacteria.[11]

The discovery and isolation of cyclic dipeptides like Cyclo(Leu-Ala) from bacterial sources present a promising avenue for the development of novel therapeutic agents. While specific literature on Cyclo(Leu-Ala) is emerging, the well-established protocols for the isolation and characterization of its close analog, Cyclo(Leu-Pro), provide a robust framework for researchers. The diverse biological activities of these compounds, coupled with their relatively simple structures, make them attractive candidates for further investigation in drug discovery and development. This guide provides a comprehensive starting point for scientists interested in exploring the potential of these fascinating microbial metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activities of Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteases and a defined conformation, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth review of the diverse biological activities of CDPs, focusing on their anticancer, antiviral, antimicrobial, and quorum sensing inhibitory properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant signaling pathways to facilitate further research and development in this promising field.

Anticancer Activity

Cyclic dipeptides have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected cyclic dipeptides against various cancer cell lines.

| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |

| Cyclo(L-Phe-L-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [3] |

| Cyclo(L-Phe-L-Pro) | MCF-7 (Breast) | 6.53 ± 1.26 mM | [3] |

| Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | 2.92 ± 1.55 mM | [3] |

| Phenylahistin | P388 (Leukemia) | 0.1 µg/mL | [4] |

| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 50 ng/mL (Wnt signaling) | [4] |

| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 75 ng/mL (Myc signaling) | [4] |

| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 93 ng/mL (Notch signaling) | [4] |

| RA-XVIII | P-388 (Leukemia) | 0.012 µg/mL | [5] |

| RA-XXIII | P-388 (Leukemia) | 0.16 µg/mL | [6] |

| RA-XXIV | P-388 (Leukemia) | 0.48 µg/mL | [6] |

| Keramamide K | L1210 (Leukemia) | 0.72 µg/mL | [7] |

| Keramamide L | L1210 (Leukemia) | 0.46 µg/mL | [7] |

| Fellutamide F | A549 (Lung) | 13.31 µM | [8] |

Key Signaling Pathways in Anticancer Activity

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Some cyclic dipeptides can activate the p53 pathway by inhibiting its negative regulators, Hdm2 and HdmX. This leads to p53 stabilization, accumulation, and subsequent transactivation of target genes that induce apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Certain cyclic dipeptides can modulate this pathway, leading to the inhibition of cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cyclic dipeptide stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., HT-29, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the CDP) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Antiviral Activity

Cyclic dipeptides have emerged as promising antiviral agents, targeting various stages of the viral life cycle, including entry and replication. Their rigid structure allows for specific interactions with viral proteins.

Quantitative Antiviral Data

The following table presents the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of select cyclic dipeptides against different viruses.

| Cyclic Dipeptide | Virus | Target | Activity (IC50/EC50) | Reference |

| Cyclic Peptide 1 | SARS-CoV-2 | Mpro | IC50: 70 ± 18 nM | [9] |

| Cyclic Peptide 6 | SARS-CoV-2 | Mpro | EC50: 33.1 µM | [10] |

| IQN23 | HIV-1 | gp41 | IC50: 15 nM | [11] |

| C14linkmid | HIV-1 | gp41 | IC50: 35 µM | [12] |

| Template-constrained cyclic sulfopeptide 1 | HIV-1 (TA1) | Env | IC50: ~10-100 µM | [13] |

| LP-19 | HIV-1 (subtype B) | gp41 | IC50: 0.76 nM | [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Cyclic dipeptide stock solution

-

Virus stock of known titer

-

Host cell line susceptible to the virus

-

Culture medium and serum

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus. Remove the culture medium and infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.

-

Compound Treatment: During or after infection, add various concentrations of the cyclic dipeptide to the wells.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict the spread of the virus, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the cyclic dipeptide.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Cyclic dipeptides have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Cyclic dipeptide solutions of known concentrations

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm in diameter)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically apply paper disks impregnated with known concentrations of the cyclic dipeptides onto the surface of the agar. A control disk impregnated with the solvent should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. It controls virulence factor production and biofilm formation, making it an attractive target for anti-virulence therapies. Cyclic dipeptides have been shown to interfere with QS signaling.

Quantitative Quorum Sensing Inhibition Data

The following table shows the inhibitory effects of selected cyclic dipeptides on QS-regulated processes.

| Cyclic Dipeptide | Organism | QS-regulated Phenotype | Inhibition | Reference |

| Cyclo(L-Tyr-L-Pro) | Chromobacterium violaceum CV026 | Violacein production | 79% reduction | [15][16] |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Pyocyanin production | 41% reduction | [15][16] |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Protease activity | 20% reduction | [15][16] |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Elastase activity | 32% reduction | [15][16] |

Quorum Sensing Signaling in Pseudomonas aeruginosa

P. aeruginosa possesses a complex and hierarchical QS system involving at least three interconnected systems: las, rhl, and pqs. Cyclic dipeptides can interfere with these signaling cascades, thereby attenuating virulence.

Experimental Protocol: Violacein Inhibition Assay

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner. Inhibition of violacein production indicates QS interference.

Materials:

-

Cyclic dipeptide solutions

-

Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone (AHL) signal)

-

Luria-Bertani (LB) broth and agar

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

96-well plates or petri dishes

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth.

-

Assay Setup:

-

For CV026: Dilute the overnight culture in fresh LB broth and add a sub-micromolar concentration of C6-HSL to induce violacein production.

-

Dispense the bacterial suspension into 96-well plates.

-

-

Compound Addition: Add different concentrations of the cyclic dipeptides to the wells. Include a positive control (with C6-HSL but no CDP) and a negative control (no C6-HSL and no CDP).

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Quantification of Violacein:

-

Visually inspect for the reduction in purple color.

-

To quantify, add DMSO to each well to lyse the cells and solubilize the violacein.

-

Measure the absorbance of the solubilized violacein at 585 nm.

-

Also, measure the optical density at 600 nm to assess bacterial growth, ensuring that the observed inhibition is not due to bactericidal or bacteriostatic effects.

-

-

Data Analysis: Calculate the percentage of violacein inhibition for each concentration relative to the positive control, normalized to bacterial growth.[17]

Conclusion

Cyclic dipeptides represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their inherent stability and conformational rigidity make them excellent candidates for drug development. This guide has provided a comprehensive overview of their anticancer, antiviral, antimicrobial, and quorum sensing inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of cyclic dipeptides is warranted to fully exploit their therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]

- 6. New cytotoxic bicyclic hexapeptides, RA-XXIII and RA-XXIV, from Rubia cordifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short constrained peptides that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Template-constrained cyclic sulfopeptide HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Peptides in Combatting HIV Infection: Applications and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

Spectroscopic and Biological Insights into Cyclo(L-Leu-L-Ala): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways for the cyclic dipeptide Cyclo(L-Leu-L-Ala). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for Cyclo(L-Leu-L-Ala) are not available in the reviewed literature. However, based on the known chemical shifts of the constituent amino acid residues and data from similar cyclic dipeptides, such as Cyclo(L-Leu-L-Pro), the following assignments can be predicted.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclo(L-Leu-L-Ala) in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Leu-NH | 6.0 - 7.0 | br s |

| Ala-NH | 6.0 - 7.0 | br s |

| Leu-α-CH | 3.8 - 4.2 | m |

| Ala-α-CH | 3.8 - 4.2 | m |

| Leu-β-CH₂ | 1.5 - 1.9 | m |

| Leu-γ-CH | 1.4 - 1.8 | m |

| Leu-δ-CH₃ | 0.8 - 1.0 | d |

| Ala-β-CH₃ | 1.3 - 1.6 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclo(L-Leu-L-Ala) in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Leu-C=O | 165 - 175 |

| Ala-C=O | 165 - 175 |

| Leu-α-C | 50 - 60 |

| Ala-α-C | 45 - 55 |

| Leu-β-C | 38 - 45 |

| Leu-γ-C | 24 - 28 |

| Leu-δ-C | 21 - 24 |

| Ala-β-C | 15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry of cyclic dipeptides typically involves electrospray ionization (ESI). The protonated molecule [M+H]⁺ is expected as the parent ion. Fragmentation occurs through cleavage of the diketopiperazine ring.

Table 3: Predicted Mass Spectrometry Data for Cyclo(L-Leu-L-Ala)

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 199.1441 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 181.1335 | Loss of water |

| [M+H - CO]⁺ | 171.1492 | Loss of carbon monoxide |

| [Leu residue fragment]⁺ | 86.0964 | Cleavage product corresponding to the leucyl iminium ion |

| [Ala residue fragment]⁺ | 44.0495 | Cleavage product corresponding to the alanyl iminium ion |

Infrared (IR) Spectroscopy

The IR spectrum of Cyclo(L-Leu-L-Ala) is expected to show characteristic absorption bands for the amide functional groups within the diketopiperazine ring.

Table 4: Predicted Infrared Absorption Frequencies for Cyclo(L-Leu-L-Ala)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3300 | Amide N-H stretching |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching |

| C=O Stretch (Amide I) | 1650 - 1690 | Amide carbonyl stretching |

| N-H Bend (Amide II) | 1510 - 1570 | Amide N-H bending |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformation of chiral molecules like cyclic dipeptides. The CD spectrum of Cyclo(L-Leu-L-Ala) in a suitable solvent (e.g., methanol) is expected to exhibit characteristic bands in the far-UV region (190-250 nm) that are indicative of the peptide backbone conformation. The precise positions and signs of the Cotton effects will depend on the specific puckering of the diketopiperazine ring and the orientation of the amino acid side chains.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of Cyclo(L-Leu-L-Ala).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of Cyclo(L-Leu-L-Ala) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the proton signals and assign the chemical shifts and coupling constants.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap).

Sample Preparation:

-

Prepare a stock solution of Cyclo(L-Leu-L-Ala) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water) for positive ion mode.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions resulting from the cleavage of the diketopiperazine ring and loss of neutral fragments.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the solution-state conformation of the cyclic dipeptide.

Instrumentation: A CD spectropolarimeter.

Sample Preparation:

-

Prepare a stock solution of Cyclo(L-Leu-L-Ala) in a UV-transparent solvent (e.g., methanol, acetonitrile, or water).

-

Prepare a series of dilutions to a final concentration range of 0.1-1 mg/mL.

-

Use a quartz cuvette with a path length appropriate for the far-UV region (typically 0.1 cm).

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the sample from approximately 260 nm to 190 nm.

-

Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1 nm, and an appropriate response time. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

Data Processing:

-

Subtract the solvent baseline from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, and l is the path length of the cuvette in centimeters.

-

Analyze the resulting spectrum for characteristic Cotton effects that provide information about the secondary structure.

Biological Signaling Pathway

Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae. This effect is mediated through the acceleration of the jasmonate-related signaling pathway. The following section describes this pathway and includes a corresponding visual diagram.

Jasmonate Signaling in Plant Defense

The jasmonate (JA) signaling pathway is a crucial component of the plant's defense response against certain pathogens and herbivores. In the case of Pseudomonas syringae infection in Arabidopsis, the bacterial pathogen produces a virulence factor called coronatine (COR), which is a molecular mimic of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin E3 ligase complex. In the presence of JA-Ile (or its mimic, COR), COI1 recruits JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA-responsive genes. This recruitment leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which can then activate the expression of a wide range of JA-responsive defense genes. The activation of these genes leads to the production of various defense compounds and the mounting of a robust immune response against the pathogen.

The following diagram illustrates the key steps in this signaling cascade.

Experimental Workflow for Studying Signaling Pathways

Investigating the effect of Cyclo(L-Leu-L-Ala) on the jasmonate signaling pathway typically involves a series of molecular biology and biochemistry experiments.

The Core Structure of 2,5-Diketopiperazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, are a ubiquitous and privileged scaffold in nature and medicinal chemistry. Formed by the condensation of two α-amino acids, their rigid six-membered ring structure provides a unique conformational constraint that is advantageous for biological activity and metabolic stability.[1][2] This technical guide delves into the core structural features of 2,5-diketopiperazines, their synthesis, and their interaction with key biological pathways, providing a comprehensive resource for professionals in drug discovery and development.

Core Structure and Physicochemical Properties

The fundamental structure of a 2,5-diketopiperazine is a six-membered ring containing two amide bonds in a trans configuration. This ring is generally planar or adopts a slight boat conformation.[3] The substituents at the C-3 and C-6 positions, derived from the side chains of the parent amino acids, project axially or equatorially, influencing the overall three-dimensional shape and biological activity of the molecule.

Structural Data of a Representative 2,5-Diketopiperazine: Cyclo(L-Pro-L-Tyr)

To illustrate the core structure, the following tables summarize key quantitative data for cyclo(L-Pro-L-Tyr), a well-characterized DKP.

Table 1: Selected Bond Lengths and Angles for Cyclo(L-Pro-L-Tyr) [4]

| Bond/Angle | Length (Å) / Angle (°) |

| N1 - C2 | 1.335 |

| C2 - O1 | 1.234 |

| C2 - C3 | 1.518 |

| C3 - N4 | 1.465 |

| N4 - C5 | 1.341 |

| C5 - O2 | 1.230 |

| C5 - C6 | 1.521 |

| C6 - N1 | 1.468 |

| Angle | |

| C6 - N1 - C2 | 123.5° |

| N1 - C2 - C3 | 116.8° |

| C2 - C3 - N4 | 110.1° |

| C3 - N4 - C5 | 124.0° |

| N4 - C5 - C6 | 117.2° |

| C5 - C6 - N1 | 109.5° |

Table 2: 1H and 13C NMR Chemical Shifts for Cyclo(L-Pro-L-Tyr) in Methanol-d4 [1]

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Proline (Pro) | ||

| α-CH | 4.04 (ddd, J = 10.8, 6.4, 1.6 Hz) | 60.1 |

| β-CH2 | 2.05-2.11 (m) | 29.4 |

| γ-CH2 | 1.76-1.83 (m) | 22.7 |

| δ-CH2 | 3.48-3.58 (m) | 45.9 |

| Tyrosine (Tyr) | ||

| α-CH | 4.36 (m) | 57.9 |

| β-CH2 | 3.05 (ABqd, J = 12.0, 4.8 Hz) | 37.7 |

| Aromatic CH (2) | 7.03 (d, J = 8.4 Hz) | 132.1 |

| Aromatic CH (2) | 6.69 (d, J = 8.4 Hz) | 116.2 |

| Aromatic C-OH | - | 157.7 |

| Aromatic C-β | - | 127.6 |

| C=O (Pro) | - | 170.8 |

| C=O (Tyr) | - | 167.0 |

Synthesis of 2,5-Diketopiperazines

The synthesis of DKPs can be broadly categorized into the cyclization of a linear dipeptide precursor. Solid-phase synthesis and microwave-assisted methods have been developed to expedite the creation of DKP libraries for drug screening.

Experimental Protocol: Synthesis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)

This protocol provides a representative example of DKP synthesis.

1. Protection of L-trans-4-hydroxyproline: a. Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in 4M NaOH solution (4 ml). b. Cool the reaction mixture to 0°C. c. Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes while maintaining the temperature at 0°C with continuous stirring. d. Stir the mixture for a further 2 hours, allowing the temperature to rise to room temperature. e. Monitor the reaction by TLC (methanol:glacial acetic acid, 19:1). f. Extract the reaction mixture with diethyl ether (2 x 15 ml) to yield N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline.

2. Peptide Coupling: a. Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF. b. Purify the resulting linear dipeptide by column chromatography.

3. Deprotection of the Amino Group: a. Dissolve the protected dipeptide in methanol. b. Add a catalytic amount of Palladium on carbon (10% Pd/C). c. Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through Celite to remove the catalyst.

4. Intramolecular Cyclization: a. Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene. b. Reflux the mixture to induce intramolecular cyclization. c. Monitor the reaction by TLC. d. Upon completion, evaporate the solvent and purify the resulting cyclo(L-Phe-trans-4-hydroxy-L-Pro) by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

DKP scaffolds are found in a vast array of natural products with potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their rigid conformation allows for specific interactions with biological targets.

Anticancer Activity

Many DKP derivatives have demonstrated significant anticancer activity. For instance, certain compounds show potent cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Selected 2,5-Diketopiperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | A549 | 1.2 | [1] |

| Compound 11 | HeLa | 0.7 | [1] |

| Compound 4m | U937 | 0.5 | [5] |

| Compound 4m | K562 | 0.9 | [5] |

The anticancer effects of some DKPs are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, inhibition of pathways such as the Tie-2 signaling cascade has been implicated in the anti-angiogenic effects of certain DKPs.

Experimental Protocol: Determination of IC50 using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic activity of DKP derivatives.

1. Cell Seeding: a. Culture adherent cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare stock solutions of the DKP derivatives in DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. c. Replace the medium in the 96-well plate with the medium containing the DKP derivatives. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Molecular Landscape

To better understand the relationships and processes involving 2,5-diketopiperazines, the following diagrams were generated using the DOT language.

Caption: General chemical structure of the 2,5-diketopiperazine core.

Caption: General experimental workflow for the synthesis of 2,5-diketopiperazines.

Caption: Signaling pathways modulated by anticancer 2,5-diketopiperazines.

Conclusion

The 2,5-diketopiperazine scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its inherent structural rigidity, metabolic stability, and synthetic tractability make it an attractive starting point for library synthesis and lead optimization. A thorough understanding of its core structure, physicochemical properties, and mechanisms of biological action is paramount for harnessing the full potential of this important class of molecules in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of DKP-based drug development.

References

- 1. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Cyclo(Leu-Ala): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest within the scientific community. These cyclic peptides, found in a variety of natural sources including bacteria and fungi, are known for their remarkable stability and diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of Cyclo(Leu-Ala), summarizing available data, detailing experimental protocols for its investigation, and visualizing key signaling pathways potentially modulated by this compound. While specific quantitative data for Cyclo(Leu-Ala) is still emerging, this guide leverages data from closely related analogues, particularly Cyclo(L-Leu-L-Pro), to provide a comprehensive overview for researchers.

Biological Activities and Therapeutic Potential

Cyclic dipeptides, including Cyclo(Leu-Ala), have demonstrated a broad spectrum of biological activities, suggesting their potential application in various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of cyclic dipeptides. These compounds are believed to exert their effects by disrupting the integrity of microbial cell membranes.[1] While specific MIC values for Cyclo(Leu-Ala) are not extensively documented in publicly available literature, data for the closely related Cyclo(L-Leu-L-Pro) provide valuable insights into its potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms [1][2]

| Microorganism | Type | MIC (µg/mL) |

| Salmonella enterica | Gram-negative bacteria | 11 |

| Escherichia fergusonii | Gram-negative bacteria | 230 |

| Enterococcus faecalis | Gram-positive bacteria | - |

| Bacillus cereus | Gram-positive bacteria | - |

| Staphylococcus aureus | Gram-positive bacteria | - |

| Fusarium oxysporum | Fungus | 16 |

| Aspergillus flavus | Fungus | 16 |

| Aspergillus niger | Fungus | 17 |

| Penicillium expansum | Fungus | 18 |

| Candida albicans | Fungus | 50 |

| Candida metapsilosis | Fungus | 32 |

| Candida parapsilosis | Fungus | 30 |

Antiviral Activity

Cyclo(L-Ala-L-Leu) has been reported to inhibit in vitro plaque formation in chicken fibroblast cultures and exhibit virustatic activity in mice infected with the vaccinia virus.[3] The potential antiviral mechanisms of cyclic dipeptides are an active area of research.

Anti-inflammatory Activity

Neuroprotective Effects

The potential neuroprotective properties of cyclic dipeptides are an emerging area of interest. Their ability to cross the blood-brain barrier and modulate pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway, suggests a potential role in mitigating neurodegenerative processes.

Anticancer Activity

Some cyclic dipeptides have exhibited cytotoxic effects against various cancer cell lines.[4] The evaluation of Cyclo(Leu-Ala)'s anticancer potential would involve determining its IC50 values against a panel of cancer cell lines.

Experimental Protocols